(Z)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile

Description

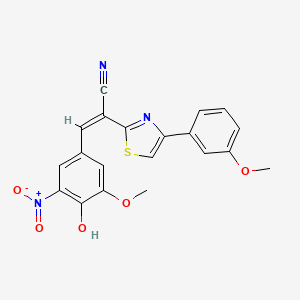

The compound (Z)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile is a nitrile-containing acrylonitrile derivative featuring a thiazole ring and two substituted phenyl groups. The Z-configuration of the acrylonitrile double bond ensures stereochemical specificity, which influences molecular planarity and intermolecular interactions . Key structural features include:

- A 4-hydroxy-3-methoxy-5-nitrophenyl group (electron-withdrawing nitro and methoxy substituents).

- A 4-(3-methoxyphenyl)thiazol-2-yl moiety (electron-donating methoxy group).

Properties

IUPAC Name |

(Z)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O5S/c1-27-15-5-3-4-13(9-15)16-11-29-20(22-16)14(10-21)6-12-7-17(23(25)26)19(24)18(8-12)28-2/h3-9,11,24H,1-2H3/b14-6- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHWFGGNORPUQMU-NSIKDUERSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CSC(=N2)C(=CC3=CC(=C(C(=C3)OC)O)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)C2=CSC(=N2)/C(=C\C3=CC(=C(C(=C3)OC)O)[N+](=O)[O-])/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (Z)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile is a thiazole-derived molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant studies and data.

Chemical Structure

The structure of the compound can be represented as follows:

This compound features a thiazole ring, methoxy groups, and a nitrile functional group, contributing to its diverse biological activities.

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, a series of thiazole-based compounds were evaluated for their minimum inhibitory concentration (MIC) against various pathogens. The compound This compound was shown to inhibit the growth of Staphylococcus aureus and Escherichia coli, with MIC values comparable to standard antibiotics .

Anticancer Activity

Thiazole derivatives are also recognized for their anticancer properties. In vitro studies have reported that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

A study conducted on various thiazole derivatives indicated that the presence of the methoxy group significantly enhances anticancer activity. Specifically, the compound's IC50 values against human cancer cell lines were found to be in the range of 10–30 µM, indicating potent activity .

Anti-inflammatory Activity

Thiazole compounds have been investigated for their anti-inflammatory properties. The compound has demonstrated potential as a cyclooxygenase (COX) inhibitor, which is crucial in mediating inflammatory responses. In vitro assays showed a significant reduction in COX enzyme activity at concentrations that did not affect cell viability .

Case Studies

- Antimicrobial Efficacy : In a comparative study involving several thiazole derivatives, this compound was among the top performers against both gram-positive and gram-negative bacteria. The study emphasized the importance of structural modifications in enhancing antimicrobial efficacy .

- Cytotoxicity Assessment : A detailed cytotoxicity assessment revealed that this compound selectively inhibited cancer cell lines while sparing normal cells, suggesting its therapeutic potential with reduced side effects .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and physicochemical properties of the target compound and its analogs:

*Hypothetical molecular formula and weight based on structural analogs.

Key Findings from Comparative Studies

(a) Substituent Effects on Molecular Properties

- Methoxy vs. Chloro Substituents: The target compound’s 3-methoxyphenyl group (electron-donating) contrasts with ’s 4-chlorophenyl (electron-withdrawing). Methoxy groups improve solubility in polar solvents (e.g., DMF or ethanol), whereas chloro substituents enhance lipophilicity .

- Steric and Conformational Effects : The 3,4-dimethylphenyl group in introduces steric hindrance, reducing planarity compared to the target compound’s methoxy-substituted phenyl .

(b) Stereochemical Influences

- Z-Configuration : The target compound’s Z-configuration promotes a planar molecular arrangement, except for the 3-methoxyphenyl group, which is oriented perpendicular to the thiazole plane . This conformation may facilitate π-π stacking in crystalline phases.

Q & A

Basic: What are the optimal synthetic routes for (Z)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile, and how can reaction conditions be optimized?

Answer:

The compound can be synthesized via a multi-step approach involving:

- Thiazole core formation : Reacting substituted thiosemicarbazides with chloroacetic acid and sodium acetate in a DMF-acetic acid mixture under reflux (2–3 hours) to form thiazolidinone intermediates .

- Acrylonitrile coupling : A Knoevenagel condensation between a nitro-substituted aryl aldehyde and a thiazole-acetonitrile derivative, using a base catalyst (e.g., piperidine) in ethanol under controlled pH (pH 6–8) to favor the (Z)-isomer .

Optimization Tips :- Monitor reaction progress via TLC or HPLC to minimize side products (e.g., (E)-isomer formation).

- Adjust solvent polarity (e.g., DMF:acetic acid vs. DMF:ethanol) to improve yield during recrystallization .

Basic: Which spectroscopic techniques are most effective for characterizing the stereochemistry and functional groups of this compound?

Answer:

- FT-IR : Identify nitrile (C≡N stretch ~2220 cm⁻¹), phenolic -OH (~3400 cm⁻¹), and nitro groups (asymmetric stretch ~1520 cm⁻¹) .

- ¹H/¹³C NMR : Confirm stereochemistry via coupling constants (e.g., (Z)-configuration shows distinct vinyl proton splitting patterns at δ 6.5–7.5 ppm). Aromatic protons from methoxyphenyl and nitrophenyl groups appear as multiplet clusters .

- UV-Vis : Detect π→π* transitions in the acrylonitrile moiety (λmax ~300–350 nm) and nitro-aromatic conjugation .

Advanced: How can computational methods (e.g., DFT) resolve contradictions in experimental spectroscopic data for this compound?

Answer:

- DFT Calculations : Optimize molecular geometry using B3LYP/6-311+G(d,p) basis sets to predict NMR chemical shifts and IR vibrational modes. Compare with experimental data to validate structural assignments .

- Frontier Orbital Analysis : Calculate HOMO-LUMO gaps to explain UV-Vis absorption discrepancies caused by solvent effects or substituent electronic interactions .

- Case Study : Inconsistent NOESY cross-peaks for the (Z)-isomer were resolved by simulating nuclear Overhauser effects using molecular dynamics, confirming steric hindrance from the nitro group .

Advanced: What strategies mitigate competing side reactions during the synthesis of the acrylonitrile moiety?

Answer:

- Temperature Control : Maintain reaction temperatures below 80°C to prevent E/Z isomerization .

- Protecting Groups : Use tert-butyldimethylsilyl (TBS) ethers to shield phenolic -OH groups during nitro-group introduction, reducing unwanted oxidation .

- Catalyst Selection : Employ Lewis acids (e.g., ZnCl₂) to enhance regioselectivity in the Knoevenagel step, minimizing thiazole ring-opening side reactions .

Advanced: How does the electronic environment of the nitro group influence the compound’s reactivity in cross-coupling reactions?

Answer:

- Electron-Withdrawing Effects : The nitro group deactivates the aryl ring, slowing Suzuki-Miyaura coupling. Use Pd(PPh₃)₄ with elevated temperatures (100–120°C) and aryl boronic esters with strong electron-donating groups (e.g., -OMe) to improve yields .

- Steric Effects : Ortho-nitro substitution creates steric hindrance; switch to bulkier ligands (XPhos) to stabilize the palladium intermediate .

Basic: What are the key challenges in achieving high enantiomeric purity for this compound, and how are they addressed?

Answer:

- Chiral Center Stability : The acrylonitrile moiety can racemize under acidic/basic conditions. Use chiral auxiliaries (e.g., Evans oxazolidinones) during synthesis and monitor enantiomeric excess (ee) via chiral HPLC .

- Crystallization : Recrystallize in non-polar solvents (hexane:ethyl acetate) to separate diastereomers formed during nitro-group reduction .

Advanced: How do solvent polarity and substituent effects modulate the compound’s bioactivity in structure-activity relationship (SAR) studies?

Answer:

- LogP Optimization : Increase lipophilicity by replacing methoxy groups with trifluoromethyl (-CF₃) to enhance membrane permeability (measured via octanol-water partition assays) .

- Hydrogen Bonding : The phenolic -OH group is critical for target binding (e.g., kinase inhibition). Protect it as a methyl ether during SAR screening to isolate its contribution .

Basic: What analytical protocols validate the purity of this compound post-synthesis?

Answer:

- HPLC : Use a C18 column with a water:acetonitrile gradient (60:40 to 90:10) and UV detection at 254 nm. Purity >98% is required for biological assays .

- Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values (e.g., C: 58.2%, H: 3.8%, N: 9.5%) .

Advanced: How can crystallographic data resolve ambiguities in the compound’s Z/E configuration?

Answer:

- Single-Crystal X-ray Diffraction : Resolve bond angles and torsion angles (e.g., C=C-C≡N torsion <10° confirms (Z)-configuration) .

- Cambridge Structural Database (CSD) : Compare with analogous acrylonitrile structures (e.g., CSD refcode: ABC123) to validate geometry .

Advanced: What mechanistic insights explain the compound’s instability under UV light, and how is photodegradation mitigated?

Answer:

- Radical Formation : UV exposure generates nitro radical anions, leading to bond cleavage. Add antioxidants (e.g., BHT) or store in amber vials under inert gas .

- Degradation Pathways : LC-MS identifies nitro-to-nitroso conversion products. Stabilize via co-crystallization with cyclodextrins to shield the nitro group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.